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Compound of Interest

Compound Name: (2-Bromoethyl)cyclobutane

Cat. No.: B1523900

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromoethyl)cyclobutane is a halogenated hydrocarbon of interest in organic synthesis and
as a potential building block in medicinal chemistry. Its unique structural motif, combining a
strained cyclobutane ring with a reactive bromoethyl side chain, offers a versatile platform for
the introduction of the cyclobutylethyl group into larger molecules. This document provides a
detailed overview of the known and predicted chemical properties of (2-
Bromoethyl)cyclobutane, outlines a plausible synthetic route, and discusses its potential
reactivity. Due to a scarcity of direct experimental data in publicly available literature, some
properties and protocols are presented as estimations based on analogous compounds.

Chemical and Physical Properties

Precise experimental values for many physical properties of (2-Bromoethyl)cyclobutane are
not readily available. The data presented below includes computed values from reliable
chemical databases and estimated values based on trends observed in similar cycloalkyl
bromides.

Table 1: Physical and Chemical Properties of (2-Bromoethyl)cyclobutane
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Property Value Source
Molecular Formula C6H11Br PubChem[1]
Molecular Weight 163.06 g/mol PubChem[1]
CAS Number 960078-90-4 Sigma-Aldrich
IUPAC Name 1-(2-Bromoethyl)cyclobutane PubChem[1]
Boiling Point Estimated: ~150-160 °C N/A

Density Estimated: ~1.2 - 1.3 g/cm3 N/A
Refractive Index Estimated: ~1.48 - 1.49 N/A

Insoluble in water; Soluble in
. common organic solvents ) o
Solubility General Chemical Principles
(e.g., ethers, hydrocarbons,

chlorinated solvents)

Synthesis

A definitive, peer-reviewed synthesis protocol for (2-Bromoethyl)cyclobutane is not widely
published. However, a common and effective method for the preparation of primary alkyl
bromides is the bromination of the corresponding alcohol. The following experimental protocol
is a proposed method based on the conversion of 2-cyclobutaneethanol to (2-
Bromoethyl)cyclobutane using phosphorus tribromide (PBrs), a standard and reliable method
for this type of transformation.

Proposed Synthesis of (2-Bromoethyl)cyclobutane from
2-Cyclobutaneethanol

Reaction: 3 C4H7CH2CH20H + PBr3 —» 3 CaH7CH2CH2Br + H3POs
Experimental Protocol:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube is
charged with anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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» Reagent Addition: 2-Cyclobutaneethanol (1.0 equivalent) is dissolved in the anhydrous
diethyl ether. The solution is cooled to 0 °C in an ice bath. Phosphorus tribromide (0.4
equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes,
ensuring the temperature remains below 10 °C.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

o Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise
addition of water. The ethereal layer is separated, and the aqueous layer is extracted with
diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate
solution, water, and brine.

 Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure. The crude (2-Bromoethyl)cyclobutane is then
purified by fractional distillation under reduced pressure.

2-Cyclobutaneethanol . - y . .
PBr3 Addition (Fé)efcctégnRiﬁLux;; Reaction Aqueous Work-up Extraction Fractional Distillation Isolation (2-Bromoethyl)cyclobutane
Anhydrous Diethyl Ether

Click to download full resolution via product page

A proposed workflow for the synthesis of (2-Bromoethyl)cyclobutane.

Reactivity and Potential Applications

(2-Bromoethyl)cyclobutane is a primary alkyl halide, and its reactivity is dominated by
nucleophilic substitution reactions (Sn2) and, to a lesser extent, elimination reactions (E2). The
bromine atom serves as a good leaving group, allowing for the introduction of a variety of
nucleophiles at the terminal carbon of the ethyl chain.

Nucleophilic Substitution Reactions

The primary carbon attached to the bromine is sterically unhindered, making it an excellent
substrate for Sn2 reactions.[2][3][4] A wide range of nucleophiles can be employed to displace
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the bromide, leading to the formation of various functionalized cyclobutane derivatives.

Examples of Potential Nucleophilic Substitution Reactions:

Cyanation: Reaction with sodium cyanide (NaCN) would yield 3-cyclobutylpropanenitrile, a
precursor to carboxylic acids, amines, and other nitrogen-containing compounds.

Azide Formation: Treatment with sodium azide (NaNs) would produce (2-
azidoethyl)cyclobutane, which can be readily reduced to the corresponding primary amine,
2-cyclobutylethanamine.

Ether Synthesis (Williamson Ether Synthesis): Reaction with an alkoxide (e.g., sodium
ethoxide) would result in the formation of an ether.

Thioether Synthesis: Reaction with a thiolate (e.g., sodium thiophenoxide) would yield a
thioether.

: = I S Sn2 Reaction Substituted Product q _
Nucleophile (Nu~) (2-Bromoethyl)cyclobutane (CAH7-CH2CH2-Nu) Bromide (Br-)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(2-Bromoethyl)cyclobutane: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523900#2-bromoethyl-cyclobutane-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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